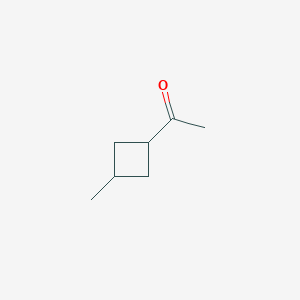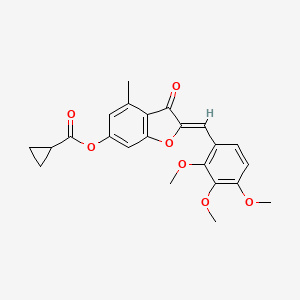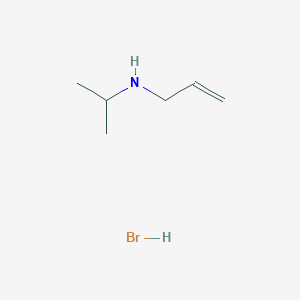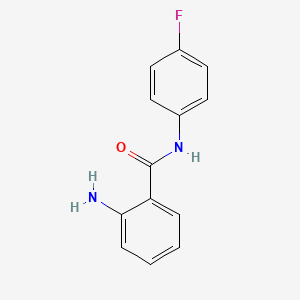![molecular formula C11H15ClN4O2 B2841310 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide CAS No. 2415601-67-9](/img/structure/B2841310.png)
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are a class of drugs that target the JAK-STAT signaling pathway. The JAK-STAT pathway plays a crucial role in regulating immune responses, hematopoiesis, and inflammation. Thus, JAK inhibitors have been investigated as potential treatments for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide is a selective inhibitor of JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is primarily expressed in immune cells, and it plays a crucial role in regulating the differentiation and activation of T cells. By inhibiting JAK3, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide blocks the downstream signaling of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the suppression of T-cell activation and proliferation, which are key processes in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as synovial tissue in rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has also been extensively studied in preclinical and clinical settings, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
However, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide is also a potent immunosuppressant, which may have off-target effects on other immune cells and pathways.
Direcciones Futuras
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has shown promising results in preclinical and clinical studies, but there are still several areas for future research. Some of the future directions for 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide include:
1. Investigating the long-term safety and efficacy of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide in treating autoimmune diseases.
2. Exploring the potential of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide in combination therapy with other immunomodulatory agents.
3. Studying the effects of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide on other immune cells and pathways, such as B cells and dendritic cells.
4. Developing more potent and selective JAK inhibitors based on the structure of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide.
5. Investigating the role of JAK3 in other diseases, such as cancer and infectious diseases.
In conclusion, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a selective inhibitor of JAK3, which plays a crucial role in regulating immune responses. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has shown promising results in preclinical and clinical studies, but there are still several areas for future research.
Métodos De Síntesis
The synthesis of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide involves several steps, starting from the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminopropane to form 2-(5-chloropyrimidin-2-ylamino)propan-1-ol. This intermediate is then reacted with 4-(chloromethyl)piperidine hydrochloride to yield 2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has shown promising results in reducing inflammation and suppressing immune responses. In clinical trials, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has been evaluated for its efficacy and safety in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c12-8-5-14-11(15-6-8)18-9-1-3-16(4-2-9)7-10(13)17/h5-6,9H,1-4,7H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWHGYHMDOYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)




![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)
![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)

![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)
![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)
